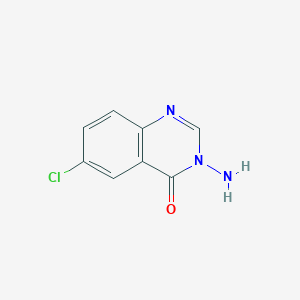

3-amino-6-chloroquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-6-chloroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLKVISBOLRJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429253 | |

| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5584-16-7 | |

| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 6 Chloroquinazolin 4 3h One and Its Analogues

Established Synthetic Pathways to 3-amino-6-chloroquinazolin-4(3H)-one

The synthesis of this compound has been traditionally achieved through well-established chemical reactions, primarily involving cyclocondensation of benzoxazinone (B8607429) intermediates and the strategic use of hydrazine (B178648) hydrate.

Cyclocondensation Reactions involving Benzoxazinone Intermediates

A primary and widely employed route for the synthesis of this compound involves the use of a 6-chloro-substituted benzoxazin-4-one intermediate. This method is a two-step process that begins with the acylation of 5-chloroanthranilic acid. The resulting N-acyl derivative then undergoes cyclodehydration to form the corresponding 2-substituted-6-chloro-4H-3,1-benzoxazin-4-one.

The crucial step is the subsequent reaction of this benzoxazinone intermediate with a nitrogen nucleophile. The reaction of 2-(substituted)-6-chloro-4H-3,1-benzoxazin-4-one with hydrazine hydrate leads to the opening of the oxazinone ring followed by recyclization to form the desired this compound. This reaction is versatile, allowing for the introduction of various substituents at the 2-position of the quinazolinone ring by starting with the appropriately substituted benzoxazinone. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of 3-amino-2-(substituted)quinazolin-4(3H)-ones from their corresponding benzoxazinone precursors. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from 2-(2-chlorophenyl)-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one with hydrazine hydrate saw a reaction time reduction from 10 hours with conventional heating to 5 minutes under microwave irradiation, with an increase in yield from 79% to 87%. uin-malang.ac.id

Strategic Utilization of Hydrazine Hydrate in Quinazolinone Formation

Hydrazine hydrate plays a pivotal role in the formation of the 3-amino group in this compound. Its primary function is to act as a potent nucleophile that attacks the carbonyl group of the benzoxazinone ring, leading to its opening. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the imine carbon, resulting in the formation of the stable six-membered pyrimidine (B1678525) ring of the quinazolinone scaffold.

The reaction of 6-chloro-2-p-tolyl-4H-benzo[d] tandfonline.commdpi.comoxazine-4-thione with hydrazine hydrate has been reported to yield 3-amino-6-chloro-4-thioxo-2-p-tolylquinazoline. researchgate.net This demonstrates that hydrazine hydrate can be effectively used with thionated benzoxazinone precursors as well. The versatility of hydrazine hydrate is further highlighted in its use for the deprotection of phthalimide-protected monocyclic β-lactams, which is a crucial step in the synthesis of 3-amino-4-substituted azetidin-2-ones. nih.gov In some cases, the reaction of 4-chloroquinazolines with hydrazine hydrate at high temperatures can lead to ring transformation products, such as 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

Emergent Synthetic Approaches

In recent years, the field of organic synthesis has seen a shift towards the development of more efficient and environmentally friendly methodologies. This has led to the emergence of novel approaches for the synthesis of the quinazolin-4(3H)-one core.

Multi-Component Reaction Strategies for Quinazolin-4(3H)-one Core Assembly

Multi-component reactions (MCRs) have gained significant attention as they offer a powerful tool for the rapid and efficient construction of complex molecules from simple and readily available starting materials in a single step. mdpi.comresearchgate.netacs.orgnih.govacs.org Various MCR strategies have been developed for the synthesis of the quinazolin-4(3H)-one core.

One such strategy involves the three-component reaction of isatoic anhydride, an amine, and an aldehyde. researchgate.net This approach allows for the generation of a diverse library of 2,3-disubstituted quinazolin-4(3H)-ones. Another notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step protocol to synthesize polycyclic quinazolinones. nih.gov Metal-catalyzed MCRs, employing catalysts such as palladium and copper, have also been developed for the synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones. mdpi.com An electrochemically induced three-component cyclization of 2-iodoaniline, nitro compounds, and acid anhydrides has also been reported for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. acs.org

Sustainable and Environmentally Benign Synthesis Protocols (e.g., Oxidant-Free and H2O2-Mediated Methods)

The principles of green chemistry have spurred the development of sustainable and environmentally benign protocols for the synthesis of quinazolinones. These methods aim to minimize the use and generation of hazardous substances. tandfonline.comtandfonline.com

An example of a green synthetic method is the catalyst-free, solventless, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamides under air, which acts as a cheap and environmentally friendly oxidant. tandfonline.comtandfonline.com Another approach involves an iron-catalyzed cross-dehydrogenative coupling [4 + 2] annulation of anilines with quinazolinones using hydrogen peroxide (H2O2) and molecular oxygen as green oxidants. acs.org Furthermore, an oxidant-free and highly efficient synthesis of phenolic quinazolin-4(3H)-ones has been achieved through a CuAAC/ring cleavage reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov

Design and Synthesis of Functionalized Derivatives of this compound

The this compound scaffold serves as a versatile platform for the design and synthesis of a wide array of functionalized derivatives. These modifications are often aimed at exploring their potential applications in various fields.

The 3-amino group is a key site for functionalization. It can be readily acylated or reacted with aldehydes and ketones to form the corresponding amides and Schiff bases (arylideneamino derivatives), respectively. nih.govnih.gov For instance, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with various benzaldehyde derivatives has been reported to furnish a series of substituted benzylidene-based quinazolin-4(3H)-one motifs. nih.gov

The quinazolinone ring itself can also be modified. The synthesis of 2-amino-quinazolin-4(3H)-one derivatives has been achieved through a one-pot reaction involving a Dimroth rearrangement. nih.gov Furthermore, the chlorine atom at the 6-position can be a site for further synthetic transformations, although this is less commonly explored compared to modifications at the 2- and 3-positions. The synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones has been extensively reported, highlighting the broad scope for creating diverse chemical entities based on this core structure. nih.gov

Below is a table summarizing some of the synthesized derivatives of this compound and related analogues.

| Compound Name | Structure | Synthetic Method | Reference |

| 3-amino-6-chloro-2-methylquinazolin-4(3H)-one | Reaction of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate | mdpi.com | |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Reaction of 2-(2-chlorophenyl)-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one with hydrazine hydrate | uin-malang.ac.id | |

| 3-benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | CuAAC/ring cleavage reaction | nih.gov | |

| 3-benzyl-2-(4-(benzyloxy)benzyl)-6-chloroquinazolin-4(3H)-one | CuAAC/ring cleavage reaction | nih.gov | |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | Condensation of 3-amino-2-methylquinazolin-4(3H)-one with 4-hydroxybenzaldehyde | nih.gov | |

| 3-(benzylideneamino)-2-methylquinazolin-4(3H)-one | Condensation of 3-amino-2-methylquinazolin-4(3H)-one with benzaldehyde | nih.gov | |

| 2-(4-Aminopiperidin-1-yl)-6-chloro-N-(5-methyl-1H-pyrazol-3-yl)quinazolin-4-amine | Multi-step synthesis | acs.org | |

| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | One-pot reaction using Dimroth rearrangement | nih.gov |

Chemical Modifications at the N-3 Amino Moiety

The primary amino group at the N-3 position of the quinazolinone ring is a key site for chemical derivatization. Its nucleophilic nature allows for a variety of transformations, leading to the synthesis of diverse analogues such as Schiff bases and amides.

One common modification involves the condensation reaction of the 3-amino group with various aldehydes to form the corresponding Schiff bases (imines). For instance, 3-amino-2-methylquinazolin-4(3H)-one can be reacted with benzaldehyde, 3-hydroxy benzaldehyde, 4-hydroxy benzaldehyde, and anisaldehyde to yield the respective benzylideneamino derivatives. nih.gov These reactions are typically straightforward and result in high yields of the desired products. nih.gov

Another significant transformation is the acylation of the N-3 amino group. Reaction with acylating agents like chloroacetyl chloride introduces an acetylamino linkage. For example, 3-amino-2-ethoxyquinazolin-4(3H)-one reacts with chloroacetyl chloride to produce 3-chloroacetylamino-2-ethoxyquinazolin-4(3H)-one. researchgate.net This chloroacetylamino derivative serves as a versatile intermediate for further synthesis, reacting with various nucleophiles to create more complex molecules. researchgate.net

These modifications at the N-3 position are fundamental in structure-activity relationship (SAR) studies, as they directly influence the steric and electronic properties of the molecule.

Table 1: Examples of Chemical Modifications at the N-3 Amino Moiety

| Starting Material | Reagent | Resulting Compound | Reference |

|---|---|---|---|

| 3-amino-2-methylquinazolin-4(3H)-one | Benzaldehyde | 3-(benzylideneamino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | 3-hydroxy benzaldehyde | 3-((3-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | 4-hydroxy benzaldehyde | 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | Anisaldehyde | 3-((4-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-ethoxyquinazolin-4(3H)-one | Chloroacetyl chloride | 3-chloroacetylamino-2-ethoxyquinazolin-4(3H)-one | researchgate.net |

Strategic Substitutions on the Quinazolinone Aromatic Ring System (e.g., C-2, C-6, C-7, C-8 Positions)

Strategic substitution on the aromatic (benzene) portion of the quinazolinone ring is a powerful tool for modulating the physicochemical and pharmacological properties of these compounds. Modifications at the C-2, C-6, C-7, and C-8 positions can significantly impact biological activity.

C-2 Position: The C-2 position can be substituted with various alkyl or aryl groups. The synthesis often starts from a corresponding substituted anthranilic acid. For example, 3-amino-2-methyl- and 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one are synthesized from 2-aminobenzoic acid derivatives, which ultimately places the methyl or chlorophenyl group at the C-2 position. mdpi.comuin-malang.ac.id Similarly, a 2-(3,4-dihydroxyphenyl) group can be introduced, and this scaffold can be further modified with other substituents on the quinazolinone ring. nih.gov

C-6, C-7, and C-8 Positions: The substitution pattern on the benzene (B151609) ring is critical. A variety of halogenated derivatives have been synthesized, including those with chloro, bromo, and iodo groups at the C-6 position. mdpi.comnih.gov For example, 3-amino-6-chloro-2-methylquinazolin-4(3H)-one and 3-amino-6-bromo-2-methylquinazolin-4(3H)-one are common analogues. mdpi.com Syntheses can also yield disubstituted products like 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one. mdpi.com

Furthermore, nucleophilic aromatic substitution (SNAr) reactions are employed to introduce diverse functionalities. For instance, a fluorine atom at the C-7 position can be displaced by a thiol, such as (4-methoxyphenyl)methanethiol, to introduce a thioether linkage. mdpi.com The subsequent reduction of a nitro group at the C-6 position to an amino group demonstrates another key transformation, leading to compounds like 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. mdpi.com The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid highlights a method for creating specific di-halogenated patterns. google.com These modifications are essential for exploring the chemical space and optimizing the properties of quinazolinone derivatives. nih.gov

Table 2: Examples of Strategic Substitutions on the Quinazolinone Aromatic Ring

| Position(s) | Substitution Type | Example Compound | Reference |

|---|---|---|---|

| C-2 | Aryl substitution | 2-(3,4-dihydroxyphenyl)-6-chloroquinazolin-4(3H)-one | nih.gov |

| C-6 | Halogenation (Bromo) | 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | mdpi.com |

| C-6 | Halogenation (Iodo) | 2-(3,4-dihydroxyphenyl)-6-iodoquinazolin-4(3H)-one | nih.gov |

| C-7 | Halogenation (Chloro) | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | mdpi.com |

| C-6, C-7 | Nucleophilic Aromatic Substitution & Reduction | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | mdpi.com |

| C-6, C-8 | Dihalogenation (Bromo) | 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | mdpi.com |

| C-6, C-7 | Dihalogenation (Chloro, Bromo) | 7-bromo-6-chloro-4(3H)-quinazolinone | google.com |

Biological Activity Spectrum of 3 Amino 6 Chloroquinazolin 4 3h One Derivatives: Pre Clinical and in Vitro Investigations

Antimicrobial Research Applications

Derivatives of quinazolin-4(3H)-one are recognized as a promising class of substances for developing new antimicrobial agents. eco-vector.com Their chemical structure allows for various substitutions, which significantly influences their biological activity against a range of pathogenic microorganisms. eco-vector.com

The antibacterial potential of quinazolin-4(3H)-one derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. frontiersin.org Research has shown that compounds within this family exhibit pharmacological effects against clinically relevant pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. eco-vector.commediresonline.org

One study investigated a series of newer quinazolin-4(3H)-one derivatives, revealing that the parent compound, 2-phenyl-3-amino quinazolin-4(3H)-one, displayed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Further modifications, such as the introduction of a furfurylidene amino group, led to compounds like 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one, which showed superior antibacterial activity among the synthesized compounds. frontiersin.org In another study, a synthesized compound, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, demonstrated high activity against Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, and Escherichia coli, with zones of inhibition ranging from 10 to 16 mm. mediresonline.org This particular derivative showed higher activity against Staphylococcus aureus than the standard antibacterial drug Ciprofloxacin. mediresonline.org

The nature and position of substituents on the quinazolinone nucleus are critical for the antibacterial effect. eco-vector.com For instance, the substitution of an amino group at position three has been suggested to increase activity. mediresonline.org The mechanism of action for some quinoline (B57606) derivatives, which form the basis of the quinazolinone structure, is believed to involve the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. eco-vector.com

Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Target Pathogen | Observed Activity/Results | Source(s) |

| 2-Phenyl-3-amino quinazolin-4(3H)-one | Gram-positive & Gram-negative bacteria | Moderate activity | frontiersin.org |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Superior activity among tested compounds | frontiersin.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus sp., E. coli, P. aeruginosa | High activity; zones of inhibition 10-16mm | mediresonline.org |

In addition to antibacterial properties, quinazolin-4(3H)-one derivatives have been evaluated for their potential as antifungal agents. researchgate.netnih.gov Studies have screened these compounds against human pathogenic fungi, including Candida albicans and Aspergillus niger. researchgate.net

The outcomes of these screenings have been varied. For example, the evaluation of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed no activity against Candida albicans. mediresonline.org However, other studies have found that specific structural modifications can yield significant antifungal effects. A series of 3-alkylquinazolin-4-one derivatives were synthesized and tested, with some compounds exhibiting weak to good antifungal activities. nih.govnih.gov Notably, the compound 6-bromo-3-propylquinazolin-4-one (B7488161) was found to possess good antifungal activity. nih.govnih.gov Another study noted that certain synthesized quinazolinone derivatives showed moderate activity against Aspergillus niger and Candida albicans. researchgate.net These findings underscore the importance of the substituent groups attached to the quinazolinone core in determining the antifungal potency and spectrum.

Table 2: Antifungal Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Target Pathogen | Observed Activity/Results | Source(s) |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Candida albicans | No activity observed | mediresonline.org |

| 6-bromo-3-propylquinazolin-4-one | Fungal strains | Good antifungal activity | nih.govnih.gov |

| Various quinazolinone derivatives | Aspergillus niger, Candida albicans | Moderate activity | researchgate.net |

The search for new treatments for tuberculosis has led researchers to investigate various heterocyclic compounds, including quinazoline (B50416) derivatives. nih.gov Several studies have synthesized and evaluated these compounds for their in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Research has demonstrated that many synthesized quinazoline derivatives exhibit antimycobacterial activity against strains of Mycobacterium tuberculosis, as well as atypical mycobacteria such as Mycobacterium avium and Mycobacterium kansasii. nih.gov In one study, a series of novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds were screened for activity against the H37Ra strain of Mycobacterium tuberculosis. researchgate.net Several of these analogs were found to have highly potent anti-tuberculosis activity, with one compound in particular showing potency equal to the standard drug rifampicin. researchgate.net Another study found that 4-(S-Butylthio)quinazoline was even more active than isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov These results highlight the potential of the quinazoline scaffold as a basis for the development of new antitubercular agents. researchgate.net

Antineoplastic and Cytotoxic Research

Quinazolinone-containing compounds are an attractive scaffold for designing anticancer drugs, with some derivatives acting as kinase inhibitors. researchgate.net Their derivatives have demonstrated significant antiproliferative activity against a variety of tumor types, including lung, breast, and liver cancer. researchgate.netnih.gov

A significant body of research has focused on the in vitro cytotoxic effects of quinazolin-4(3H)-one derivatives against various human cancer cell lines. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened against human breast (MCF-7), liver (HepG2), cervix (HeLa), and colon (HCT-8) cancer cell lines. researchgate.net Several of these compounds exhibited broad-spectrum antitumor activity, with five compounds showing better performance than the standard drug Doxorubicin against all four cell lines. researchgate.net The MCF-7 cell line was found to be the most sensitive in this particular study. researchgate.net

In the context of lung cancer, a quinazolin-4(3H)-one derivative, BIQO-19, showed effective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including the A549 line. nih.gov This activity was observed in both EGFR-TKI-sensitive and resistant cell lines. nih.gov Furthermore, research into '4-aminoquinazoline-6, 7-diol' derivatives demonstrated their potential inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) protein, which is often implicated in lung cancer. biorxiv.org In-silico cytotoxicity screening suggested that A549 cells were less sensitive to these specific designed molecules compared to other cell lines. biorxiv.org

Table 3: In Vitro Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity/Results | Source(s) |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones | MCF-7, HepG2, HeLa, HCT-8 | Broad-spectrum activity; some more potent than Doxorubicin | researchgate.net |

| BIQO-19 | A549 and other NSCLC lines | Effective antiproliferative activity | nih.gov |

| '4-aminoquinazoline-6, 7-diol' derivatives | A549 | Less sensitive compared to other cell lines (in-silico) | biorxiv.org |

Understanding the cellular mechanisms behind the cytotoxic effects of quinazolinone derivatives is crucial for their development as therapeutic agents. Research indicates that these compounds can exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating the cell cycle. bue.edu.egnih.gov

One study on a novel quinazolin-4(3H)-one derivative found that it induced apoptosis in breast cancer cells and also stimulated cell cycle arrest at the G1 phase. nih.gov Another derivative, 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one, was shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma. bue.edu.eg The induction of apoptosis is a key mechanism. Certain quinazolinone derivatives have been found to activate the extrinsic and intrinsic apoptosis pathways through the activation of critical enzymes known as caspases, including caspase-3, -8, and -9. bue.edu.eg Active caspase-3 is a crucial executioner of apoptosis, and its activation by these compounds leads to cell death. bue.edu.eg These findings demonstrate that quinazolin-4(3H)-one derivatives can interfere with fundamental cellular processes in cancer cells, making them promising candidates for further antineoplastic drug development.

Neuropharmacological Investigations

The central nervous system (CNS) activity of quinazolinone derivatives has been a key area of interest for researchers, leading to the discovery of compounds with potential therapeutic applications in neurological disorders. nih.govnuph.edu.ua

Derivatives of the quinazolin-4(3H)-one ring system have demonstrated notable anticonvulsant properties. nih.gov The search for new anticonvulsant drugs with improved efficacy and fewer side effects has been a continuous effort since the discovery of methaqualone as a sedative-hypnotic. nih.govnuph.edu.ua Structural modifications to the quinazolinone nucleus, such as substitutions at the 2 and 3 positions, have been shown to influence anticonvulsant activity. nih.gov

Research has shown that the introduction of different functional groups and moieties to the 3-amino position of the quinazolinone core can significantly impact its anticonvulsant potential. For instance, Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) method. nih.gov In these studies, certain substitutions on the Schiff base moiety, such as a cinnamyl group, led to high anticonvulsant activity. nih.gov Specifically, a compound bearing a cinnamyl function displayed a very high activity of 82.74% protection at a dose of 100 mg/kg. nih.gov Other substitutions, including p-hydroxy-phenyl and p-nitro-phenyl groups, also showed significant protection percentages of 81.61% and 81.48%, respectively. nih.gov

Further studies on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have also indicated moderate to significant anticonvulsant activity when compared to a diazepam standard. nih.gov The anticonvulsant activity of these compounds is thought to be related to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Structure-activity relationship (SAR) studies suggest that for antiepileptic activity, the quinazolin-4(3H)-one structure must have a hydrophobic domain, an electron donor atom at N1, and a carbonyl group for hydrogen bonding. mdpi.com

The following table summarizes the anticonvulsant activity of selected 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one Schiff base derivatives. nih.gov

| Compound ID | Substituent at 3-amino position | % Protection (MES test, 100 mg/kg) |

| 9l | Cinnamyl | 82.74 |

| 9g | p-hydroxy-phenyl | 81.61 |

| 9i | p-nitro-phenyl | 81.48 |

| 9k | Not Specified | 81.48 |

| 9j | Not Specified | 80.29 |

| 9e | Not Specified | 79.03 |

| 9d | p-N(CH₃)₂-phenyl | 79.01 |

| 9f | p-methyl-phenyl | 77.77 |

| 9h | Not Specified | 77.77 |

| 9c | o-hydroxy-phenyl | 74.07 |

| 9b | p-methoxy-phenyl | 72.88 |

| 9a | Unsubstituted phenyl | 68.14 |

Anti-inflammatory and Analgesic Research

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. mdpi.comnih.gov A number of studies have demonstrated that substitutions at the 2 and 3 positions of the quinazolinone ring can lead to potent anti-inflammatory and analgesic agents. nih.govnih.gov

For example, a series of 2,3,6-trisubstituted quinazolinone derivatives were designed and tested as anti-inflammatory agents, showing a variable activity range of 10.28–53.33%. mdpi.com Compounds with o-methoxyphenyl substituents at C-3 and p-dimethylaminophenyl at C-2 showed activity higher than the standard, phenylbutazone. mdpi.com Similarly, the introduction of thiazolidinone and azetidinone moieties at the C-3 position of quinazolinone has produced derivatives with comparable activity to phenylbutazone. mdpi.com

In one study, newer quinazolinone analogs were synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov The tested compounds exhibited edema inhibition ranging from 15.1% to 32.5%. nih.gov It was observed that compounds with a p-chlorophenyl group showed better anti-inflammatory activity than those with a phenyl group. nih.gov Among the tested compounds, a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one derivative showed the highest anti-inflammatory activity at 32.5%. nih.gov

Another study focused on 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones, which were investigated for their analgesic and anti-inflammatory activities. nih.gov One of the compounds, 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one, was identified as the most active anti-inflammatory agent, being moderately more potent than the reference standard diclofenac (B195802) sodium. nih.gov

The table below presents the anti-inflammatory activity of some synthesized quinazolinone derivatives. nih.gov

| Compound Type | Substitution | % Edema Inhibition |

| Schiff Bases | 2'-(p-chlorobenzylideneamino)phenyl | 20.4 |

| Azetidinones | Varies | 24.6 - 28.5 |

| Thiazolidinones | Varies | 26.8 - 32.5 |

| Most Active Thiazolidinone | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5 |

Antimalarial and Antiviral Studies

The versatility of the quinazolinone scaffold extends to its potential in combating infectious diseases, with derivatives showing promise as both antimalarial and antiviral agents. encyclopedia.pub

The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.govhilarispublisher.com Research has explored modifications of this and related heterocyclic systems, including quinazolinones, to overcome drug resistance. nih.gov

A study involving the synthesis of novel 4(3H)-quinazolinone derivatives and their in vivo evaluation as potential antimalarial agents against Plasmodium berghei has shown promising results. longdom.org In this work, six 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives were synthesized. longdom.org Among the synthesized compounds, four exhibited activity against the parasite, with one compound, 2-(4-chlorostyryl)-3-(4-chlorophenyl)-3H-quinazolin-4-one, being the most active. longdom.org These findings suggest that 4(3H)-quinazolinone derivatives are a potential source of lead compounds for the development of new antimalarial drugs. longdom.org

The following table summarizes the in vivo antimalarial activity of selected 4(3H)-quinazolinone derivatives against P. berghei. longdom.org

| Compound ID | Substituent R¹ (at position 3) | Substituent R² (at styryl moiety) | % Suppression |

| IVa | 4-chlorophenyl | 4-chloro | 70.3 |

| IVb | 4-chlorophenyl | 4-methoxy | 61.2 |

| IVf | 4-methylphenyl | 4-nitro | 55.4 |

| IIIc | anilino | - | 52.1 |

Quinazolinone derivatives have also been investigated for their antiviral activities. encyclopedia.pub For instance, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were designed and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com The results showed that most of these compounds exhibited moderate to good anti-TMV activity. mdpi.com Notably, two compounds possessed appreciable protection activities against TMV in vivo, with EC₅₀ values of 138.1 and 154.8 µg/mL, which were superior to that of the commercial agent Ribavirin (436.0 µg/mL). mdpi.com

In the context of anti-HIV research, quinoline-1,2,3-triazole-aniline hybrids have been synthesized and evaluated. preprints.org Several of these compounds exhibited promising in vitro activities against the wild-type HIV-1 subtype B. preprints.org One compound, in particular, was found to be 9-fold more active than Azidothymidine (AZT), the reference drug. preprints.org

The table below highlights the protective activities of selected 4-thioquinazoline derivatives against Tobacco Mosaic Virus (TMV). mdpi.com

| Compound ID | R¹ | R² | Protective Activity EC₅₀ (µg/mL) |

| M2 | 2,4-dichloro | H | 138.1 |

| M6 | 4-fluoro | H | 154.8 |

| Ribavirin (Control) | - | - | 436.0 |

Modulation of Virulence Factor Expression in Microbial Pathogenesis (e.g., Quorum Sensing Inhibition in Pseudomonas aeruginosa)

A modern approach to antimicrobial therapy is to target bacterial virulence rather than viability, which can reduce the development of resistance. nih.gov Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production in bacteria like Pseudomonas aeruginosa. nih.govnih.gov The Pseudomonas quinolone signal (pqs) system is a key QS pathway and a target for inhibitors. nih.gov

Quinazolinone derivatives have emerged as potent modulators of virulence factors in P. aeruginosa by inhibiting the QS system. nih.govconsensus.app By switching the quinolone structure of the native PQS signal to a quinazolinone core, researchers have developed compounds that act as PqsR antagonists, leading to the reduction of biofilm formation and the production of virulence factors such as pyocyanin (B1662382) and pyoverdine. nih.gov

One study developed a series of quinazolinone analogues and tested them for pqs inhibition. nih.gov The most active compound displayed high pqs inhibitory activity (73.4% at 100 µM) without inhibiting bacterial growth. nih.gov Another investigation synthesized new quinazolin-4-ones that were found to inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations. nih.gov These compounds also decreased other virulence factors, such as exopolysaccharide production and twitching motility, indicating their potential as anti-virulence agents. nih.gov

The data below shows the pqs inhibitory activity of a lead quinazolinone analogue. nih.gov

| Compound ID | Concentration (µM) | % pqs Inhibition |

| 6b | 100 | 73.4 |

| 6b | 50 | 72.1 |

| 6b | 25 | 53.7 |

Antioxidant Activity Investigations

The antioxidant potential of various derivatives of quinazolin-4(3H)-one has been a subject of extensive pre-clinical and in vitro investigation. mdpi.combookpi.org Research has focused on understanding how different substituents on the quinazolinone scaffold influence its ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. mdpi.com These investigations typically employ a range of assays to evaluate different mechanisms of antioxidant action, including the capacity for hydrogen atom transfer, electron donation, and the chelation of metal ions. mdpi.comresearchgate.net

Detailed research findings indicate that the antioxidant capacity of these derivatives is highly dependent on their molecular structure. nih.gov The introduction of phenolic or polyphenolic groups is a common strategy explored to enhance antiradical activity. mdpi.comnih.gov Studies have consistently shown that the number and position of hydroxyl (-OH) groups on an attached phenyl ring are critical determinants of antioxidant efficacy. nih.govnih.gov

Several standardized in vitro methods are commonly used to quantify the antioxidant properties of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) assays. nih.govresearchgate.net

Research Findings on Radical Scavenging Activity

The DPPH radical scavenging assay is widely utilized to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. sapub.org In one study, a series of 2-substituted quinazolin-4(3H)-ones were evaluated, where derivatives with two hydroxyl groups on the phenyl ring, particularly in the ortho or para positions, demonstrated the most potent radical scavenging activity. nih.gov For instance, compounds 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e), 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21g), and 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h) showed significant potency. nih.gov Conversely, the meta-dihydroxy derivative (21f) lost most of its scavenging properties, highlighting the importance of the substituent position. nih.gov

Another study investigating polyphenolic derivatives found that compounds bearing an ortho-diphenolic arrangement exhibited stronger antioxidant effects than standard references like ascorbic acid and Trolox in DPPH, ABTS, and nitric oxide (NO) scavenging assays. mdpi.comresearchgate.net The addition of a third phenolic group, creating pyrogallol (B1678534) derivatives, was also shown to deeply influence and enhance antioxidant activity. nih.gov

Notably, research on 3-substituted quinazolin-4-ones bearing a chlorine atom at the 6th position has identified compounds with outstanding antioxidant activity. bookpi.org Compound 7b5, which features a methyl piperazine (B1678402) at the 3rd position and a chlorine atom at the 6th position, demonstrated remarkable antioxidant potential in both in vitro and in vivo models. bookpi.org Similarly, investigations into 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones revealed that a 6-chloro substituent contributed to potent activity. nih.gov

The tables below summarize the findings from various in vitro antioxidant assays.

DPPH Radical Scavenging Activity of Quinazolin-4(3H)-one Derivatives

| Compound | IC50 / EC50 (µM) | Reference Compound | Source |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | 7.5 | - | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | 7.4 | - | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | 7.2 | - | nih.gov |

| Compound 14 | 26.87 ± 0.23 | Ascorbic Acid | mdpi.com |

| Compound 3a (6-Chloro derivative) | 165 ± 5.7 | BHT (245 ± 25.7) | nih.gov |

| Compound 3g | 191 ± 9.9 | BHT (245 ± 25.7) | nih.gov |

| Compound 5a | 185 ± 8.8 | BHT (245 ± 25.7) | nih.gov |

ABTS Radical Scavenging Activity of Quinazolin-4(3H)-one Derivatives

| Compound | IC50 (µM) | Reference Compound | Source |

|---|---|---|---|

| Compound 6 | Promising Activity | Ascorbic Acid | mdpi.com |

| Compound 11d | Promising Activity | Ascorbic Acid | mdpi.com |

| Compound 14 | 71.42 ± 0.52 | Ascorbic Acid | mdpi.com |

Investigations into Other Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant activity of quinazolin-4(3H)-one derivatives has been evaluated through other mechanisms. mdpi.com Some derivatives with two hydroxyl groups in the ortho position on a phenyl ring have been shown to possess metal-chelating properties, which is another important avenue for antioxidant action. nih.govnih.gov The ability to chelate transition metal ions can prevent them from participating in the generation of reactive oxygen species. mdpi.com

Furthermore, the reducing power of these compounds has been assessed, which measures their capacity to donate electrons. bookpi.org In one study, compounds 7a3, 7a4, 7a5, and 7a8 displayed notable activity in the reducing power method. bookpi.org The ABTS and CUPRAC assays were also found to be sensitive and reliable methods for evaluating the antioxidant activity of this class of compounds. nih.govnih.gov For example, in the CUPRAC assay, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) exhibited the highest antioxidant capacity with a Trolox equivalent antioxidant capacity (TEAC) value of 3.46. nih.gov The presence of an additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been found to increase antioxidant activity. nih.govnih.gov

These preclinical and in vitro studies collectively indicate that the quinazolin-4(3H)-one scaffold, particularly when substituted with specific functional groups like chloro and polyphenol moieties, is a promising basis for the development of potent antioxidant agents. mdpi.combookpi.orgnih.gov

Structure Activity Relationship Sar Elucidation of 3 Amino 6 Chloroquinazolin 4 3h One Derivatives

Positional Significance of Substituents on Biological Activity

The biological profile of quinazolinone derivatives can be significantly altered by the nature and position of various substituents on the bicyclic ring system. nih.gov SAR studies have consistently shown that modifications at the N-3, C-2, C-6, and C-8 positions are particularly influential in determining the potency and selectivity of these compounds across different pharmacological targets, including antimicrobial, anticancer, and anti-inflammatory applications. nih.govnih.gov

The N-3 position of the quinazolinone ring is a critical site for modification, and the substituent at this position plays a pivotal role in defining the compound's interaction with its biological target. Research indicates that the introduction of various moieties, especially substituted aromatic and heterocyclic rings, is essential for enhancing biological activities. nih.gov

For antimicrobial applications, the presence of a substituted aromatic ring at the N-3 position has been identified as a key requirement for activity. nih.gov Further studies have shown that attaching different heterocyclic rings to this position can lead to compounds with improved chemotherapeutic potential. nih.gov For instance, certain Schiff base and azetidinone derivatives substituted at N-3 have demonstrated good antimicrobial activity. nih.gov

In the context of cancer therapy, bulky substituents at the N-3 position are thought to favorably target the hinge-binding region of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to more stable and potent inhibition. Similarly, in the development of antiviral agents against SARS-CoV-2, N-substitution on the 2-aminoquinazolin-4-(3H)-one scaffold was explored to improve pharmacokinetic properties while retaining potent antiviral effects. nih.govnih.gov

| N-3 Substituent Type | Observed Effect | Target/Activity | Reference |

|---|---|---|---|

| Substituted Aromatic Ring | Essential for activity | Antimicrobial | nih.gov |

| Heterocyclic Moieties | Increased activity | General Chemotherapeutic | nih.gov |

| Bulky Groups (e.g., benzyl) | Enhanced target binding | Anticancer (EGFR) | |

| Azetidinone Derivatives | Good antimicrobial activity | Antimicrobial | nih.gov |

The presence of a halogen atom, particularly chlorine, at the C-6 position of the quinazolinone ring is a defining feature of the parent compound and is known to significantly influence its biological profile. Halogenation at this position is a common strategy employed to enhance the potency of various pharmacologically active molecules.

Studies have consistently revealed that the presence of a halogen at position 6 can improve antimicrobial activities. nih.gov Beyond antimicrobial effects, this modification is also crucial for anticancer activity. For example, 2,3,6-trisubstituted-4(3H)-quinazolinones have been synthesized and tested for their in vitro anticancer activity against various cell lines, including breast cancer, cervical cancer, and leukemia. nih.gov The inclusion of halogens like chlorine and bromine on the quinazolinone ring has been shown to increase antitumor activity. nih.gov Furthermore, a 6-bromo derivative demonstrated significant antiparkinsonian activity in preclinical models. nih.gov The importance of the 6-chloro substitution is also highlighted in the design of potent and selective p21-activated kinase 4 (PAK4) inhibitors based on a 4-aminoquinazoline-2-carboxamide scaffold.

| Halogen at C-6 | Observed Effect | Target/Activity | Reference |

|---|---|---|---|

| Chlorine, Bromine | Improved activity | Antimicrobial | nih.gov |

| Chlorine, Bromine | Increased potency | Anticancer/Antitumor | nih.gov |

| Bromine | Significant activity | Antiparkinsonian | nih.gov |

| Iodine | Potent free radical scavenging | Antioxidant/Radioprotective | dundee.ac.uk |

The C-2 and C-8 positions on the quinazolinone ring are also key sites for structural modification that significantly impact biological activity. nih.gov SAR studies have demonstrated that a wide range of substituents at these positions can modulate the compound's interaction with various enzymes and receptors.

At the C-2 position , the introduction of small alkyl or thiol groups has been found to be essential for antimicrobial activity. nih.gov For example, 2-methyl-3-substituted derivatives have shown notable effects. nih.gov In anticancer drug design, the C-2 position has been modified with various groups, including substituted phenyl rings and heterocyclic moieties, to target enzymes like PARP-1 and EGFR. rjpbr.com The incorporation of a 2-(furan-2-yl) group, for instance, resulted in high activity against ovarian cancer cell lines. researchgate.net

The C-8 position has been identified as another important site for enhancing pharmacological potency. The introduction of a halogen, such as iodine, at this position (often in combination with substitution at C-6) can significantly improve antibacterial activity. nih.gov In the context of anticonvulsant activity, 2,3,8-trisubstituted derivatives have been investigated, with certain 6,8-diiodo analogues showing good results. nih.govresearchgate.net

| Position | Substituent Type | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Methyl, Thiol groups | Essential for activity | Antimicrobial | nih.gov |

| C-2 | 2-(Furan-2-yl) | High potency | Anticancer (Ovarian) | researchgate.net |

| C-8 | Halogen (e.g., Iodine) | Significantly improved activity | Antibacterial | nih.gov |

| C-8 | Various (in 2,3,8-trisubstituted) | Potent activity | Anticonvulsant | nih.gov |

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the quinazolinone class of compounds, the core ring system itself acts as the fundamental scaffold. nih.gov By analyzing the SAR of a series of active derivatives, researchers can map out the key molecular features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—and their optimal spatial relationships.

For example, a pharmacophore model developed for quinazoline (B50416) derivatives as inducible nitric oxide synthase (iNOS) inhibitors identified a four-point model as optimal. This model consisted of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring (AHPR), defining the crucial interaction points for binding to the enzyme. worldscientific.com

Similarly, in the development of acetylcholinesterase inhibitors (AChEIs), a 3D-QSAR-based pharmacophore model was generated from known quinazoline-based inhibitors. nih.gov This model, featuring three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring (AAAHR), was then used as a virtual filter to screen large chemical databases for new molecules with the potential to be active AChEIs. nih.gov This approach of mapping molecular features allows for the rational design of new compounds and the virtual screening of compound libraries to identify novel hits, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comnih.gov For quinazolinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors for various targets. nih.govnih.govrsc.org

These methods work by aligning a set of molecules with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen-bonding fields. A statistical model is then generated that correlates variations in these fields with changes in biological activity. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to either increase or decrease activity. nih.gov

For instance, a 3D-QSAR study on quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis, yielded robust CoMFA and CoMSIA models. nih.gov The contour maps from this study indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing inhibitory activity, providing clear guidance for future structural modifications. nih.gov Another study focused on quinazolinone derivatives targeting EGFR developed reliable 3D-QSAR models that were used to predict the activity of new, rationally designed compounds. frontiersin.org These QSAR models serve as powerful predictive tools, allowing medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug development pipeline. rsc.org

| QSAR Model | Biological Target | Key Statistical Parameters | Key Findings from Contour Maps | Reference |

|---|---|---|---|---|

| CoMFA/CoMSIA | MMP-13 | CoMFA (q²=0.646, r²=0.992), CoMSIA (q²=0.704, r²=0.992) | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influence activity. | nih.gov |

| 3D-QSAR | EGFR | CoMFA (q²=0.608, r²=0.979) | Identified fundamental requirements for effective EGFR inhibition. | frontiersin.org |

| CoMFA | Antitumor (A549/PC-3 cells) | Good predictive model constructed to direct future design. | Identified 2-fluorobenzoyl as a favorable introduction. | rsc.org |

| 2D-QSAR | Antitubercular | Correlation coefficient (r) = 0.7823 | Descriptors like logP, ovality, and radius play an important role. | scholarsresearchlibrary.com |

Table of Compounds

| Compound Name |

|---|

| 3-amino-6-chloroquinazolin-4(3H)-one |

| 2-methyl-3-substituted-quinazolin-4(3H)-ones |

| 2,3,6-trisubstituted-4(3H)-quinazolinones |

| 6-bromo-quinazolinone |

| 2,3,8-trisubstituted-4(3H)-quinazoline |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones |

| 4-aminoquinazoline-2-carboxamide |

| 2-(furan-2-yl)quinazoline-4(3H)-one |

Computational Chemistry and Molecular Modeling Studies of 3 Amino 6 Chloroquinazolin 4 3h One

Molecular Docking Investigations into Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Elucidation of Ligand-Receptor Binding Modes

Molecular docking studies have been instrumental in elucidating the binding modes of quinazoline (B50416) derivatives with various biological targets. For 3-amino-6-chloroquinazolin-4(3H)-one, these studies help in understanding the key intermolecular interactions that govern its biological activity.

Penicillin-Binding Proteins (PBPs): Quinazolinone derivatives have been investigated as non-β-lactam inhibitors of PBPs, which are crucial enzymes in bacterial cell wall synthesis. nih.gov Docking studies of quinazolinone scaffolds into the active site of PBPs, such as PBP 1A, have suggested the formation of stable complexes. nih.gov Key interactions often involve the carbonyl oxygen of the quinazolinone ring forming hydrogen bonds with active site residues like ARG399 or ASP474. nih.gov These interactions are crucial for the stable binding of the inhibitor within the allosteric site of the protein. nih.gov

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govtandfonline.comresearchgate.netjapsonline.comnih.gov Docking studies of quinazoline derivatives into the ATP-binding site of the EGFR kinase domain reveal critical interactions. A key hydrogen bond is consistently observed between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793). japsonline.com The 3-amino group of this compound can potentially form additional hydrogen bonds with nearby residues, further stabilizing the complex. Hydrophobic interactions between the quinazoline ring and nonpolar residues in the active site also contribute significantly to the binding affinity. japsonline.com

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key target in anti-angiogenic therapies, and quinazoline derivatives have shown potent inhibitory activity. rsc.orgmdpi.comnih.govnih.govekb.eg Molecular docking studies indicate that the quinazoline core fits into the ATP-binding pocket of the VEGFR-2 kinase domain. The binding is typically anchored by one or two hydrogen bonds between the quinazoline moiety and the hinge region of the enzyme, often involving a cysteine residue (Cys919). mdpi.com The substituents on the quinazoline ring, such as the chloro group at position 6, can form additional interactions with the surrounding amino acids, enhancing the binding affinity. rsc.org

PqsR: While specific docking studies of this compound with PqsR, a key transcriptional regulator in Pseudomonas aeruginosa quorum sensing, are not widely reported, the quinazolinone scaffold has been explored for its quorum sensing inhibitory potential. Docking studies with related compounds would likely show interactions with the ligand-binding domain of PqsR, potentially disrupting its function.

DNA: Quinazolin-4(3H)-one derivatives have been shown to interact with DNA, with DNA gyrase being a common target. nih.gov Molecular docking simulations suggest that these compounds can bind to the ATP-binding site of the B subunit of DNA gyrase. nih.gov The interactions are often characterized by hydrogen bonds between the quinazolinone core and key amino acid residues like Asn46, as well as hydrophobic and van der Waals interactions within the binding pocket. nih.gov These interactions are thought to inhibit the enzyme's activity, leading to bacterial death. nih.gov

Prediction of Binding Affinities and Inhibition Constants

Molecular docking not only predicts the binding pose but also provides a scoring function to estimate the binding affinity between a ligand and a receptor. These scores are often expressed in terms of binding energy (e.g., kcal/mol). While specific experimentally determined inhibition constants for this compound are not detailed in the provided context, docking studies on analogous quinazolinone derivatives provide insights into their potential binding affinities. For instance, docking of various quinazolinone derivatives against DNA gyrase has shown favorable binding energies, with some compounds exhibiting scores as low as -8.58 kcal/mol. nih.gov Similarly, docking of quinazolinone-based compounds against EGFR has yielded high fitness scores, indicating strong binding potential. nih.gov

| Target Receptor | Predicted Binding Affinity (kcal/mol) for Analogous Compounds |

|---|---|

| DNA Gyrase | -5.96 to -8.58 |

| EGFR | -10.9 (for Imatinib, a related kinase inhibitor) |

| VEGFR-2 | Sub-micromolar IC50 values for potent derivatives |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic energies, molecular orbitals, and reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

| Parameter | Typical Calculated Value for Quinazolinone Derivatives (eV) |

|---|---|

| EHOMO | -6.5 to -6.0 |

| ELUMO | -2.0 to -1.5 |

| ΔE (HOMO-LUMO Gap) | 4.47 to 4.60 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Regions of neutral potential are typically colored green.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the quinazolinone ring, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The amino group at the 3-position would also contribute to the electrostatic potential, with the nitrogen atom being a potential hydrogen bond donor or acceptor. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This information is critical for understanding the non-covalent interactions that govern the binding of the molecule to its biological targets.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and Fukui functions, provide quantitative measures of a molecule's reactivity. Fukui functions, in particular, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific Fukui function analyses for this compound are not detailed in the provided search results, such studies on related heterocyclic systems help in predicting the regioselectivity of its reactions. nih.gov These descriptors are valuable for understanding the chemical behavior of the molecule and for designing derivatives with enhanced reactivity or stability.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are applied to ligand-protein complexes to assess their stability and provide detailed information about the binding interactions. nih.gov This technique simulates the complex in a virtual environment that mimics physiological conditions, allowing researchers to observe the dynamic nature of the binding, the conformational changes in both the ligand and the protein, and the persistence of key interactions, such as hydrogen bonds. nih.govnih.gov

While specific MD simulation studies for this compound were not detailed in the available literature, research on analogous quinazolinone derivatives highlights the utility of this approach. For instance, MD simulations have been performed on substituted arylidene-based quinazolin-4(3H)-one motifs to confirm the stability of their docked poses within the binding sites of target proteins. nih.gov Similarly, simulations of quinazoline-2,4,6-triamine derivatives, another class of related compounds, have been used to analyze the thermodynamics and structural stability of their complexes with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.gov

The typical protocol for such a study involves taking the best-docked pose of the ligand in the protein's active site and subjecting it to a simulation lasting for nanoseconds. nih.govnih.gov Key metrics are then analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains stable. researchgate.net For example, stable RMSD values for both the protein and the ligand indicate a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and key amino acid residues in the active site is monitored throughout the simulation. High occupancy of specific hydrogen bonds confirms their importance in anchoring the ligand and ensuring binding stability. nih.govnih.gov

These analyses provide a dynamic picture of the ligand-protein interaction, validating the binding mode predicted by molecular docking and confirming that the compound can maintain a stable and favorable conformation within its target's binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-likeness

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties, which govern its pharmacokinetic behavior in the body. In silico ADME profiling uses computational models to predict these properties based on the molecule's structure, allowing for early identification of compounds with poor pharmacokinetic profiles. nih.gov This screening is often guided by established rules and models, such as Lipinski's Rule of Five, which outlines the physicochemical properties common to orally active drugs. prismbiolab.com

The drug-likeness of this compound can be evaluated using its computed physicochemical properties. Lipinski's Rule of Five states that a compound is likely to be orally bioavailable if it meets the following criteria: a molecular weight (MW) of ≤ 500 Da, a logP (a measure of lipophilicity) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

Studies on closely related 3-amino-chloro-methylquinazolinone derivatives have shown they possess good potential for oral bioavailability and gastrointestinal absorption with no predicted adverse effects on the central nervous system (CNS). arabjchem.org Web-based tools like SwissADME are frequently used to generate these predictions, providing a comprehensive profile of a molecule's pharmacokinetics. nih.govprismbiolab.comphytojournal.com The predicted ADME properties for this compound, based on its chemical structure, are summarized in the table below.

| Property | Predicted Value for this compound | Drug-Likeness Guideline |

|---|---|---|

| Molecular Formula | C₈H₆ClN₃O nih.gov | - |

| Molecular Weight | 195.61 g/mol nih.gov | ≤ 500 g/mol (Lipinski) |

| Hydrogen Bond Donors | 2 nih.gov | ≤ 5 (Lipinski) |

| Hydrogen Bond Acceptors | 3 nih.gov | ≤ 10 (Lipinski) |

| LogP (Lipophilicity) | 1.4 nih.gov | ≤ 5 (Lipinski) |

| Topological Polar Surface Area (TPSA) | 68.9 Ų nih.gov | ≤ 140 Ų (indicates good cell permeability) |

| Gastrointestinal (GI) Absorption | High (Predicted) | High is desirable for oral drugs |

| Blood-Brain Barrier (BBB) Permeant | No (Predicted) | Desirable for CNS-targeting drugs, avoids CNS side effects for others |

| Lipinski's Rule of Five Violations | 0 | 0 violations is ideal |

Emerging Research Frontiers and Future Perspectives on 3 Amino 6 Chloroquinazolin 4 3h One

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 3-amino-6-chloroquinazolin-4(3H)-one is a cornerstone of advancing its therapeutic potential. This approach moves beyond traditional high-throughput screening by employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future synthetic strategies will likely focus on several key areas of modification on the this compound core. The primary amino group at the 3-position offers a versatile handle for the introduction of a wide array of substituents. For instance, the formation of Schiff bases through condensation with various aldehydes can lead to compounds with diverse biological activities. Furthermore, acylation of the amino group can be explored to introduce different functional groups that may enhance binding to specific biological targets.

Another key area for modification is the 2-position of the quinazolinone ring. The introduction of various aryl or alkyl groups at this position has been shown to significantly influence the biological activity of the resulting compounds. For example, microwave-assisted synthesis has been shown to be an efficient method for producing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, with improved yields and significantly reduced reaction times compared to conventional heating methods. nih.gov

The chloro substituent at the 6-position also presents opportunities for modification. While chlorine is often beneficial for bioactivity, exploring other halogen substitutions or the introduction of different electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the molecule and improve its interaction with target proteins.

Below is a table summarizing some of the synthetic approaches for creating analogues of the this compound scaffold:

| Modification Position | Synthetic Strategy | Potential Outcome |

| 3-Amino Group | Condensation with aldehydes | Creation of Schiff bases with diverse bioactivities |

| Acylation | Introduction of functional groups to enhance target binding | |

| 2-Position | Introduction of aryl/alkyl groups | Modulation of biological activity |

| 6-Chloro Group | Substitution with other halogens | Fine-tuning of electronic properties |

| Introduction of other functional groups | Altering solubility and pharmacokinetic properties |

Advanced Mechanistic Investigations at the Cellular and Molecular Level

While many derivatives of this compound have demonstrated promising biological activity, a deeper understanding of their mechanisms of action at the cellular and molecular level is crucial for their future development. Future research will need to employ advanced techniques to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

In the context of oncology, a primary area of investigation for quinazolinone derivatives, several mechanisms have been proposed. mdpi.com Some derivatives have been shown to act as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. mdpi.com Others have been found to induce cell cycle arrest at different phases, such as G2/M, by targeting key regulatory proteins. mdpi.com

Furthermore, the inhibition of protein kinases is a well-established mechanism for many anticancer drugs. Quinazolinone derivatives have been identified as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and Aurora kinases, which are often dysregulated in cancer. mdpi.comnih.gov For example, novel quinazolin-4(3H)-one derivatives have been shown to exhibit antiproliferative activity against non-small cell lung cancer by targeting Aurora Kinase A. nih.gov

Future mechanistic studies should utilize a combination of in vitro and in silico approaches. Techniques such as proteomics and transcriptomics can provide a global view of the cellular changes induced by these compounds. Molecular docking and dynamic simulations can help to visualize the binding of these molecules to their target proteins and to identify key interactions that are essential for their activity.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound analogues is no exception. These computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov

One of the key applications of AI and ML is in the development of predictive models for the bioactivity of small molecules. nih.gov By training algorithms on large datasets of known active and inactive compounds, it is possible to create models that can predict the biological activity of novel, untested molecules. This can significantly reduce the time and cost associated with traditional screening methods.

In the context of this compound, AI and ML could be used to:

Identify novel therapeutic targets: By analyzing large biological datasets, AI algorithms can identify proteins or pathways that are likely to be modulated by quinazolinone-based compounds.

Generate novel analogue structures: Generative AI models can be used to design novel molecules with desired properties, such as high potency and low toxicity.

Predict ADMET properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new analogues, helping to prioritize compounds with favorable pharmacokinetic profiles. arabjchem.org

Optimize lead compounds: ML models can be used to guide the optimization of lead compounds by predicting the effects of different chemical modifications on their activity and properties.

The use of in silico screening and molecular docking studies has already shown promise in identifying potent quinazolinone derivatives. arabjchem.orgmdpi.com As AI and ML technologies continue to advance, their application in the development of next-generation this compound analogues is expected to become increasingly important.

Exploration of Novel Therapeutic Targets and Disease Areas

While much of the research on this compound and its derivatives has focused on cancer, the versatile nature of the quinazolinone scaffold suggests that it may have therapeutic potential in a wide range of other diseases. wisdomlib.orgnih.gov

One promising area for future exploration is in the treatment of inflammatory disorders . Certain quinazolinone derivatives have been shown to possess anti-inflammatory properties, and further research could lead to the development of novel treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. researchgate.netnih.gov

Another area of interest is in the treatment of neurodegenerative diseases . There is growing evidence to suggest that some quinazoline (B50416) derivatives may have neuroprotective effects, and they are being investigated as potential treatments for conditions such as Alzheimer's and Parkinson's diseases. google.comnih.gov

The broad pharmacological profile of quinazolinones also includes anticonvulsant, antibacterial, and antiviral activities. nih.gov For instance, derivatives of 2-aminoquinazolin-4(3H)-one have been investigated as potential treatments for SARS-CoV-2 and MERS-CoV. nih.gov

The exploration of novel therapeutic targets and disease areas for this compound and its analogues will require a multidisciplinary approach, combining chemical synthesis, biological screening, and advanced mechanistic studies. The identification of new molecular targets will open up new avenues for the development of innovative therapies for a wide range of human diseases.

Q & A

Q. Q1. What are the standard synthetic routes for 3-amino-6-chloroquinazolin-4(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of benzoxazinone precursors with hydrazine hydrate. For example, 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one reacts with hydrazine hydrate under reflux to form the quinazolinone ring through nucleophilic attack and subsequent intramolecular cyclization . Optimization involves controlling temperature (reflux conditions), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of hydrazine to precursor. Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining high yields (>90%) .

Q. Advanced Q1. How do substituents on the benzoxazinone precursor influence regioselectivity and yield in quinazolinone synthesis?

Substituents like electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position enhance cyclization efficiency by polarizing the carbonyl group, facilitating nucleophilic attack. Steric effects from bulky substituents (e.g., naphthyl) may reduce yields but improve stability. Computational modeling (DFT studies) can predict transition states to guide precursor design .

Biological Activity Profiling

Q. Q2. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Standard protocols include broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Disk diffusion assays assess zone-of-inhibition diameters. Derivatives with thioether or aryl substitutions show enhanced activity, likely due to improved membrane penetration .

Q. Advanced Q2. How can structure-activity relationship (SAR) studies rationalize the antitumor potential of quinazolinone derivatives?

SAR analysis reveals that electron-deficient aromatic rings (e.g., 6-iodo or 4-nitro groups) enhance DNA intercalation or kinase inhibition. For instance, 2-[(3,6-dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one exhibits antitumor activity by targeting topoisomerase II . Advanced assays (e.g., flow cytometry for apoptosis, Western blot for kinase profiling) validate mechanistic hypotheses .

Analytical Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

Q. Advanced Q3. How can X-ray crystallography resolve ambiguities in quinazolinone tautomerism?

X-ray diffraction confirms the lactam form (4(3H)-one) over the lactim tautomer. Hydrogen bonding networks (e.g., N–H⋯O=C) stabilize the crystal lattice, providing insights into solid-state reactivity .

Therapeutic Applications

Q. Q4. What experimental models are used to assess quinazolinone derivatives in neurodegenerative diseases?

In vitro acetylcholinesterase (AChE) inhibition assays (Ellman’s method) and β-amyloid aggregation tests (Thioflavin T fluorescence) are standard. For example, 6,7-dimethoxyquinazolin-4(3H)-one derivatives show IC₅₀ values <10 µM against AChE, suggesting potential for Alzheimer’s therapy .

Q. Advanced Q4. How can blood-brain barrier (BBB) permeability be predicted for quinazolinone-based CNS agents?

Computational tools (e.g., QikProp) evaluate logP (optimal 2–3) and polar surface area (<90 Ų). In vivo models (e.g., murine BBB penetration assays) validate predictions, with fluorinated derivatives showing enhanced bioavailability .

Safety and Handling

Q. Q5. What safety protocols are critical when handling this compound?

Q. Advanced Q5. How can thermal stability and decomposition products be analyzed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (>200°C). GC-MS detects volatile byproducts (e.g., chlorinated benzenes) formed under extreme conditions .

Derivative Design and Functionalization

Q. Q6. What strategies improve the solubility of quinazolinone derivatives for in vivo studies?

Q. Advanced Q6. How can click chemistry diversify quinazolinone libraries for high-throughput screening?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole moieties to the 3-amino group, enabling rapid generation of analogs. Flow chemistry platforms automate synthesis, achieving >500 derivatives/week .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.